molecular formula C9H6ClF3N2 B179888 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 118000-42-3

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B179888
M. Wt: 234.6 g/mol
InChI Key: WBZFGJBEZDPBRU-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C9H6ClF3N2 . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” consists of a fused bicyclic 5–6 heterocycle . The average mass of the molecule is 234.605 Da, and the monoisotopic mass is 234.017166 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

  • Regioselective Fluorination : A study by Liu et al. (2015) describes the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using a fluorinating reagent in aqueous conditions, focusing on an electrophilic fluorinated process (Liu et al., 2015).

  • Synthesis of Halogeno-Imidazo[1,2-a]pyridines : Crozet et al. (2003) prepared new 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines, reacting them under specific conditions with different nucleophiles to yield various substituted imidazo[1,2-a]pyridines (Crozet et al., 2003).

  • Medicinal Applications : A review by Deep et al. (2016) highlights the broad range of medicinal applications of imidazo[1,2-a]pyridine, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This scaffold is also present in various marketed preparations (Deep et al., 2016).

  • Annulation with 2-Chloropyridines : Vuillermet et al. (2020) reported the production of imidazo[1,2-a]pyridines through a reaction involving 2-chloropyridines, leading to the selective formation of C3-substituted imidazo[1,2-a]pyridines, which are commonly found in medicinal chemistry leads and drugs (Vuillermet et al., 2020).

  • Reactivity in SRN1 Reactions : A study by Vanelle et al. (2008) explored the reactivity of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine under SRN1 reaction conditions with various nucleophiles, demonstrating the reactivity of the chloromethyl group (Vanelle et al., 2008).

  • Chemical Structure and Properties : A study by Fun et al. (2011) described the chemical structure and properties of a related compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, focusing on the planarity of the imidazo[1,2-a]pyridine group and its crystal structure (Fun et al., 2011).

  • Functionalization for Biological Activity : Ravi and Adimurthy (2017) discussed the development of new methods for synthesizing and functionalizing imidazo[1,2-a]pyridines, aiming to enhance biological activity (Ravi & Adimurthy, 2017).

  • Trifluoromethylation : Zhou et al. (2019) developed a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines, enabling the regioselective functionalization of these compounds (Zhou et al., 2019).

properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2/c10-3-7-5-15-4-6(9(11,12)13)1-2-8(15)14-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZFGJBEZDPBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554874
Record name 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS RN

118000-42-3
Record name 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-trifluoromethylpyridine (Fluorochem; 3.19 g), 1,3-dichloroacetone (Aldrich; 3.00 g), and dimethoxyethane (Aldrich; 15 mL) is stirred at room temperature for 4 days. The resulting solid is collected and washed with several milliliters of dimethoxyethane. The solid is then taken up in ethanol (30 mL) and the mixture is heated at 80° C. for 2.5 h, at which time diisopropylethylamine (Aldrich; 3.5 mL) is added. After stirring with heating an additional 3.5 h, the mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and aq. sodium bicarbonate. The organic layers are filtered through sodium sulfate and concentrated; the residue is chromatographed on silica gel using methanol/dichloromethane (1/99) to give 3.33 g of 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. 1H NMR (CDCl3) δ 4.78, 7.36, 7.69, 7.73, 8.48.
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Citations

For This Compound
1
Citations
C Fersing, C Boudot, R Paoli-Lombardo… - European Journal of …, 2020 - Elsevier
To study the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore, a structure-activity relationship study was conducted through the synthesis of 26 original derivatives and …
Number of citations: 12 www.sciencedirect.com

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